molecular formula C12H14O4 B1346805 Monobutyl phthalate CAS No. 34-74-2

Monobutyl phthalate

Cat. No.: B1346805
CAS No.: 34-74-2
M. Wt: 222.24 g/mol
InChI Key: YZBOVSFWWNVKRJ-UHFFFAOYSA-N
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Description

Monobutyl phthalate (MBP), a primary metabolite of dibutyl phthalate (DBP), is a monoester phthalate compound formed via enzymatic hydrolysis of the parent diester DBP in vivo. MBP is widely recognized for its endocrine-disrupting properties, particularly its ability to impair steroidogenesis and Leydig cell aggregation in fetal testis models . It has been detected in human urine at high concentrations, indicating pervasive environmental exposure through plastics, personal care products, and contaminated food . Analytical methods such as UPLC-MS/MS have been developed to quantify MBP in biological matrices like plasma, amniotic fluid, and fetal tissues, underscoring its significance in toxicological research .

Preparation Methods

Monobutyl phthalate can be synthesized through the esterification of phthalic anhydride with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods often employ continuous processes to ensure high yield and purity of the product .

Chemical Reactions Analysis

Monobutyl phthalate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are phthalic acid and its derivatives .

Scientific Research Applications

Monobutyl phthalate has a wide range of scientific research applications, including:

Mechanism of Action

Monobutyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse health effects, including reproductive and developmental abnormalities. The molecular targets and pathways involved in its mechanism of action include steroidogenic acute regulatory protein and transcription factors that regulate steroidogenesis .

Comparison with Similar Compounds

Structural and Metabolic Differences

MBP belongs to the monoester phthalate group, differing structurally from other metabolites by its butyl side chain. Key structural distinctions include:

  • Monoethyl phthalate (MEP): Ethyl group; derived from diethyl phthalate (DEP).
  • Mono-2-ethylhexyl phthalate (MEHP): Branched 2-ethylhexyl group; metabolite of di(2-ethylhexyl) phthalate (DEHP).
  • Monoisobutyl phthalate (MiBP): Isobutyl isomer; shares a molecular formula with MBP but differs in alkyl chain configuration .
  • Monobenzyl phthalate (MBzP): Aromatic benzyl group; metabolite of butylbenzyl phthalate (BBzP).

These structural variations influence metabolic pathways and toxicity profiles. For example, MBP and MiBP often co-occur in biological samples but require chromatographic separation due to their isomeric nature . MEHP, with its bulky branched chain, exhibits slower urinary excretion compared to MBP .

Toxicity and Health Effects

Table 1: Comparative Toxicity of Selected Phthalate Metabolites

Compound Key Health Effects Associated Conditions Study Findings
MBP Testicular toxicity, oxidative stress, endocrine disruption Reduced fetal testosterone, birth weight disparities in twins In vitro exposure (100–1000 μM) synergistically induces Leydig cell lipid peroxidation with MEHP
MEHP Hepatic toxicity, anti-androgenic effects Endometriosis, uterine leiomyomata Inverse associations with endometriosis in epidemiological studies
MEP Limited steroidogenic disruption No significant impact on estradiol synthesis Weak estrogenic activity compared to MBP and MEHP
MBzP Developmental toxicity Lower detection rates in human urine Lower prevalence in exposure studies; limited epidemiological data

Key Observations :

  • MBP vs. MEHP : While both disrupt steroidogenesis, MBP is more strongly associated with fetal testosterone suppression and birth weight disparities, whereas MEHP shows paradoxical inverse correlations with reproductive disorders .
  • MBP vs. MiBP : Despite structural similarity, MBP exhibits higher urinary concentrations and stronger links to oxidative stress in Leydig cells .
  • MBP vs. MEP : MEP demonstrates weaker endocrine-disrupting activity, highlighting the role of alkyl chain length in toxicity .

Environmental Presence and Exposure

Table 2: Detection Rates and Exposure Levels in Human Urine

Compound Median Concentration (μg/L) Detection Rate (%) Primary Exposure Sources Study Reference
MBP 240.121 (ng/mL) 97.00 Plastics, food packaging, cosmetics
MEHP 13.674 (ng/mL) >80.00 Medical devices, PVC products
MEP 9.956 (ng/mL) >99.00 Fragrances, detergents
MBzP 0.46 (μg/L) 84.43 Adhesives, vinyl flooring

Notable Trends:

  • MBP dominates human exposure profiles, exceeding permissible reference levels in populations like Guangzhou, China .

Enzymatic and Metabolic Interactions

MBP’s hydrolysis and detoxification pathways differ from those of other phthalates:

  • MBP : Interacts with Lys200 and Arg185 residues in Rhodococcus-derived amidase RhoⅡ, forming hydrogen bonds critical for enzymatic recognition .
  • DBP/DEHP : Require mutations in RhoⅡ (e.g., F44N) to enlarge substrate-binding cavities for hydrolysis, unlike MBP, which binds natively .
  • MBzP : Metabolized to benzoyl glycocoll and glucuronide conjugates, unlike MBP’s direct glucuronidation .

Biological Activity

Monobutyl phthalate (MBP), a metabolite of dibutyl phthalate (DBP), is a chemical compound that has garnered significant attention in toxicological and environmental research due to its potential endocrine-disrupting properties. This article provides a comprehensive overview of the biological activity of MBP, focusing on its effects on various biological systems, particularly in relation to reproductive health and metabolic processes.

Overview of this compound

  • Chemical Structure : MBP is an ester derived from phthalic acid and butanol, represented chemically as C10_{10}H14_{14}O4_4.
  • Sources : It is commonly found in plasticizers used in various consumer products, including toys, food packaging, and medical devices.

Endocrine Disruption

MBP is recognized for its role as an endocrine disruptor, affecting hormonal balance and reproductive health. Studies have shown that exposure to MBP can lead to:

  • Altered Hormone Levels : Research indicates that MBP can inhibit testosterone production in Leydig cells, impacting male reproductive health. In vitro studies demonstrated that at concentrations as low as 50 μM, MBP significantly reduced testosterone levels without affecting androgen metabolism .
  • Reproductive Abnormalities : Animal studies have highlighted that fetal exposure to MBP can induce reproductive abnormalities. For instance, pregnant marmosets dosed with 500 mg/kg/day of MBP exhibited adverse effects on male offspring, such as testicular germ cell tumors .

Cytotoxic Effects

MBP has also been linked to cytotoxic effects in various cell types:

  • Pancreatic Beta Cells : A study utilizing INS-1 pancreatic beta cells showed that exposure to MBP resulted in decreased cell viability and increased oxidative stress markers. Specifically, mRNA expression levels associated with insulin production were significantly reduced following exposure to MBP .
Concentration (μM)Cell Viability (%)Total Oxidant Levels
0.00190Low
0.0180Moderate
0.170High
150Very High
1030Extremely High

Metabolic Effects

The compound has been linked to metabolic disturbances:

  • Insulin Resistance : MBP exposure has been associated with increased risk factors for insulin resistance and type 2 diabetes. In vitro studies indicated that MBP negatively impacts the function of pancreatic beta cells, which are crucial for insulin secretion .

Case Studies and Research Findings

  • Fetal Exposure Studies :
    • In a study involving pregnant rats, fetal exposure to DBP and its metabolites like MBP resulted in developmental issues similar to those observed in humans with congenital malformations. This raises concerns about the potential transgenerational effects of phthalates .
  • In Vitro Studies on Leydig Cells :
    • A comparative study between DBP and MBP revealed that while both compounds affected androgen production, MBP was found to be more potent in inhibiting testosterone synthesis at lower concentrations .
  • Human Health Risk Assessments :
    • Evaluations conducted by health agencies suggest that dietary exposure to phthalates, including MBP, remains below toxicological thresholds; however, cumulative exposure from multiple sources could pose health risks .

Properties

IUPAC Name

2-butoxycarbonylbenzoic acid
Source PubChem
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InChI

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
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InChI Key

YZBOVSFWWNVKRJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
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Molecular Formula

C12H14O4
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Related CAS

5423-38-1 (copper(2+) salt)
Record name Monobutyl phthalate
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DSSTOX Substance ID

DTXSID4040002
Record name Monobutyl phthalate
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Molecular Weight

222.24 g/mol
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Physical Description

Solid
Record name Monobutylphthalate
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CAS No.

131-70-4, 34-74-2
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Melting Point

73.5 °C
Record name Monobutylphthalate
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Retrosynthesis Analysis

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